2-Bromo-5-(difluoromethyl)pyridin-3-ol

Catalog No.
S12232518
CAS No.
M.F
C6H4BrF2NO
M. Wt
224.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-5-(difluoromethyl)pyridin-3-ol

Product Name

2-Bromo-5-(difluoromethyl)pyridin-3-ol

IUPAC Name

2-bromo-5-(difluoromethyl)pyridin-3-ol

Molecular Formula

C6H4BrF2NO

Molecular Weight

224.00 g/mol

InChI

InChI=1S/C6H4BrF2NO/c7-5-4(11)1-3(2-10-5)6(8)9/h1-2,6,11H

InChI Key

FFYPWVCWFBUXIG-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)Br)C(F)F

2-Bromo-5-(difluoromethyl)pyridin-3-ol is a chemical compound characterized by its unique molecular structure, which includes a bromine atom and a difluoromethyl group attached to a pyridine ring. This compound is part of the pyridine family, which is known for its diverse applications in pharmaceuticals and agrochemicals. The presence of the difluoromethyl group enhances its reactivity and potential biological activity, making it a subject of interest in various scientific fields.

  • Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines or thiols. Common reagents include amines and thiols, typically conducted in polar solvents like dimethylformamide or dimethyl sulfoxide.
  • Oxidation Reactions: The compound can be oxidized to form pyridine N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
  • Reduction Reactions: Under specific conditions, the difluoromethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride or sodium borohydride.

Research indicates that 2-Bromo-5-(difluoromethyl)pyridin-3-ol exhibits potential biological activities, including:

  • Antimicrobial Properties: Studies suggest it may possess activity against various bacterial strains.
  • Anticancer Potential: Preliminary investigations into its effects on cancer cell lines have shown promise, warranting further exploration into its mechanisms of action and efficacy.

The synthesis of 2-Bromo-5-(difluoromethyl)pyridin-3-ol typically involves the bromination of 5-(difluoromethyl)pyridin-3-ol. This reaction is carried out under controlled conditions to ensure selective bromination at the 2-position of the pyridine ring. Common methodologies include:

  • Bromination using Bromine or N-bromosuccinimide (NBS): This is performed in solvents such as acetonitrile or dichloromethane.
  • Industrial Production: In industrial settings, similar synthetic routes are employed but optimized for larger scale production, utilizing industrial-grade reagents and purification techniques like recrystallization or chromatography .

2-Bromo-5-(difluoromethyl)pyridin-3-ol has various applications across different fields:

  • Chemical Research: It serves as a building block for synthesizing more complex organic molecules.
  • Pharmaceutical Development: The compound is being studied as a potential pharmaceutical intermediate due to its biological activity.
  • Agrochemicals: It is utilized in developing pesticides and herbicides, contributing to agricultural productivity .

The interaction of 2-Bromo-5-(difluoromethyl)pyridin-3-ol with biological targets involves complex mechanisms. The bromine and difluoromethyl groups influence its reactivity and binding affinity to enzymes and receptors. Current research is focused on identifying specific molecular targets and elucidating the pathways through which this compound exerts its biological effects .

Several compounds share structural similarities with 2-Bromo-5-(difluoromethyl)pyridin-3-ol:

Compound NameStructural FeaturesUnique Aspects
2-Bromo-5-(trifluoromethyl)pyridineContains a trifluoromethyl group insteadHigher electronegativity affecting reactivity
3-Bromo-2-(difluoromethyl)pyridin-4-olDifferent positioning of bromine and difluoromethyl groupsVariation in chemical properties due to position
2-Chloro-5-(difluoromethyl)pyridineChlorine instead of bromineDifferent reactivity profiles

Uniqueness

The uniqueness of 2-Bromo-5-(difluoromethyl)pyridin-3-ol lies in the specific arrangement of its substituents on the pyridine ring. This configuration imparts distinct chemical properties, enhancing its utility in targeted applications within research and industry .

XLogP3

2.1

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

222.94443 g/mol

Monoisotopic Mass

222.94443 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-09-2024

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